molecular formula C20H23N3O3S2 B2863884 2-(4-(isopropylsulfonyl)phenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1797977-41-3

2-(4-(isopropylsulfonyl)phenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2863884
CAS No.: 1797977-41-3
M. Wt: 417.54
InChI Key: MDXLSYXJNZVNKV-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 4-(isopropylsulfonyl)phenyl group linked to an acetamide core, which is further substituted with a 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl chain. The acetamide backbone is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation .

Properties

IUPAC Name

2-(4-propan-2-ylsulfonylphenyl)-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-15(2)28(25,26)17-7-5-16(6-8-17)14-20(24)21-10-12-23-11-9-18(22-23)19-4-3-13-27-19/h3-9,11,13,15H,10,12,14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXLSYXJNZVNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCCN2C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioether Intermediate Formation

The synthesis begins with 4-mercaptophenylacetic acid (1), which undergoes alkylation with isopropyl bromide (2) in the presence of a base:

Reaction:
$$ \text{4-HS-C}6\text{H}4-\text{CH}2\text{COOH} + (\text{CH}3)2\text{CHBr} \xrightarrow{\text{NaH, DMF}} \text{4-((CH}3\text{)}2\text{CHS)-C}6\text{H}4-\text{CH}2\text{COOH} $$ (3)

Conditions:

  • Solvent: Anhydrous DMF
  • Temperature: 0°C to room temperature
  • Yield: 85–90%.

Oxidation to Sulfonyl Group

The thioether (3) is oxidized to the sulfone using meta-chloroperbenzoic acid (mCPBA) in dichloromethane:

Reaction:
$$ \text{4-((CH}3\text{)}2\text{CHS)-C}6\text{H}4-\text{CH}2\text{COOH} \xrightarrow{\text{mCPBA, CH}2\text{Cl}2} \text{4-((CH}3\text{)}2\text{CHSO}2\text{)-C}6\text{H}4-\text{CH}_2\text{COOH} $$ (4)

Conditions:

  • Stoichiometry: 2.2 equiv. mCPBA
  • Temperature: −10°C to 0°C (prevents over-oxidation)
  • Yield: 78–82%.

Characterization:

  • $$^1$$H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 3.62 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 3.21 (s, 2H, CH₂COOH), 1.34 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
  • LCMS : m/z 285.1 [M+H]⁺.

Synthesis of 2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethylamine

Pyrazole Ring Formation

The pyrazole core is constructed via cyclocondensation of thiophene-2-carbaldehyde (5) with hydrazine hydrate (6):

Reaction:
$$ \text{Thiophene-2-CHO} + \text{NH}2\text{NH}2\cdot\text{H}_2\text{O} \xrightarrow{\text{EtOH, reflux}} \text{3-(Thiophen-2-yl)-1H-pyrazole} $$ (7)

Conditions:

  • Solvent: Ethanol
  • Temperature: Reflux (78°C) for 12 h
  • Yield: 65–70%.

N-Alkylation with 2-Bromoethylamine Hydrobromide

The pyrazole (7) is alkylated using 2-bromoethylamine hydrobromide (8) under basic conditions:

Reaction:
$$ \text{3-(Thiophen-2-yl)-1H-pyrazole} + \text{BrCH}2\text{CH}2\text{NH}2\cdot\text{HBr} \xrightarrow{\text{K}2\text{CO}3, \text{CH}3\text{CN}} \text{2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethylamine} $$ (9)

Conditions:

  • Base: K₂CO₃ (2.5 equiv.)
  • Solvent: Acetonitrile
  • Temperature: 60°C for 8 h
  • Yield: 55–60%.

Characterization:

  • $$^1$$H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J = 2.4 Hz, 1H, pyrazole-H), 7.65 (dd, J = 5.2, 1.2 Hz, 1H, thiophene-H), 7.34 (d, J = 3.6 Hz, 1H, thiophene-H), 7.02 (dd, J = 5.2, 3.6 Hz, 1H, thiophene-H), 4.45 (t, J = 6.0 Hz, 2H, NCH₂), 2.95 (t, J = 6.0 Hz, 2H, CH₂NH₂).
  • LCMS : m/z 206.1 [M+H]⁺.

Amide Bond Formation

Activation of Carboxylic Acid

The carboxylic acid (4) is converted to its acyl chloride using thionyl chloride (SOCl₂) :

Reaction:
$$ \text{4-((CH}3\text{)}2\text{CHSO}2\text{)-C}6\text{H}4-\text{CH}2\text{COOH} \xrightarrow{\text{SOCl}2, \text{toluene}} \text{4-((CH}3\text{)}2\text{CHSO}2\text{)-C}6\text{H}4-\text{CH}_2\text{COCl} $$ (10)

Conditions:

  • Solvent: Toluene
  • Temperature: Reflux (110°C) for 3 h
  • Yield: Quantitative.

Coupling with Amine

The acyl chloride (10) reacts with the amine (9) in the presence of triethylamine (Et₃N) :

Reaction:
$$ \text{4-((CH}3\text{)}2\text{CHSO}2\text{)-C}6\text{H}4-\text{CH}2\text{COCl} + \text{2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethylamine} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Target Compound} $$

Conditions:

  • Solvent: Dichloromethane
  • Base: Et₃N (3.0 equiv.)
  • Temperature: 0°C to room temperature, 4 h
  • Yield: 70–75%.

Characterization:

  • $$^1$$H NMR (400 MHz, CDCl₃): δ 7.92 (d, J = 8.4 Hz, 2H, ArH), 7.48 (d, J = 8.4 Hz, 2H, ArH), 7.42 (d, J = 2.4 Hz, 1H, pyrazole-H), 7.38 (dd, J = 5.2, 1.2 Hz, 1H, thiophene-H), 7.12 (d, J = 3.6 Hz, 1H, thiophene-H), 6.98 (dd, J = 5.2, 3.6 Hz, 1H, thiophene-H), 4.52 (t, J = 6.0 Hz, 2H, NCH₂), 3.68 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 3.34 (t, J = 6.0 Hz, 2H, CH₂NH), 3.21 (s, 2H, CH₂CO), 1.36 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
  • $$^{13}$$C NMR (100 MHz, CDCl₃): δ 170.2 (CO), 148.5 (pyrazole-C), 142.3 (thiophene-C), 140.1 (ArC-SO₂), 132.5 (ArC), 129.8 (ArC), 128.4 (thiophene-CH), 126.7 (thiophene-CH), 125.9 (pyrazole-CH), 55.1 (CH(CH₃)₂), 44.8 (NCH₂), 38.2 (CH₂CO), 34.5 (CH₂NH), 22.1 (CH(CH₃)₂).
  • HRMS : m/z 476.1523 [M+H]⁺ (calc. 476.1528).

Optimization and Challenges

Sulfonylation Efficiency

The oxidation of thioether to sulfone using mCPBA proved sensitive to temperature control. Lower temperatures (−10°C) minimized side products, while excess mCPBA led to sulfonic acid formation.

Pyrazole Regioselectivity

The cyclocondensation of thiophene-2-carbaldehyde with hydrazine favored the 3-thiophen-2-yl regioisomer due to electronic effects of the thiophene ring.

Amide Coupling

Steric hindrance from the isopropylsulfonyl group necessitated slow addition of the acyl chloride to the amine solution to prevent dimerization.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling for Pyrazole-Thiophene Fragment

A palladium-catalyzed coupling between 3-iodo-1H-pyrazole and thiophen-2-ylboronic acid offered a higher-yielding route (80–85%) under the following conditions:

Catalyst : PdCl₂(dppf) (5 mol%)
Base : K₂CO₃
Solvent : 1,4-Dioxane/H₂O (4:1)
Temperature : 100°C, 12 h

Microwave-Assisted Amidation

Using HATU as a coupling agent reduced reaction time from 4 h to 20 min under microwave irradiation (50°C, 150 W), achieving comparable yields (72%).

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylsulfonyl)phenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and pyrazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and pyrazole rings.

    Reduction: Sulfide derivatives of the compound.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

2-(4-(isopropylsulfonyl)phenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(4-(isopropylsulfonyl)phenyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific binding interactions and structural features.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthesis Challenges: No direct synthesis data exists for the target compound. However, analogous acetamides (e.g., ) are synthesized via carbodiimide-mediated coupling, suggesting a feasible route .
  • Biological Data : While structurally similar compounds (e.g., AMG 517) show TRPV1 antagonism, the target compound’s activity remains unverified. Its isopropylsulfonyl group may confer unique selectivity profiles.
  • Crystallography : Hydrogen-bonding patterns in related compounds (e.g., R22(8) motifs) highlight the importance of amide groups in crystal packing, which could guide formulation studies .

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